molecular formula C18H17N5O2 B12262423 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B12262423
M. Wt: 335.4 g/mol
InChI Key: QPGSTSDZTIZFSB-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring fused with a pyrano-pyridazine system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-12-9-17(23(22-12)14-5-3-2-4-6-14)19-18(24)16-10-13-11-25-8-7-15(13)20-21-16/h2-6,9-10H,7-8,11H2,1H3,(H,19,24)

InChI Key

QPGSTSDZTIZFSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NN=C3CCOCC3=C2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with a suitable pyrano-pyridazine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide stands out due to its unique combination of a pyrazole ring and a pyrano-pyridazine system, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

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